4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyano group, a fluorine atom, and a phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-cyano-2-fluorobenzoic acid with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzoic acid: A precursor in the synthesis of the target compound.
4-Phenoxybenzaldehyde: Another precursor used in the synthesis.
2-Fluoro-4-cyanobenzoic acid: A structurally similar compound with different functional groups.
Uniqueness
4-CYANO-2-FLUORO-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both cyano and fluorine groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14FN3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H14FN3O2/c22-20-12-16(13-23)8-11-19(20)21(26)25-24-14-15-6-9-18(10-7-15)27-17-4-2-1-3-5-17/h1-12,14H,(H,25,26)/b24-14+ |
InChI Key |
PILKNONVEUWVTR-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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